

# Application Note: Structural Identification of Aureol using NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aureol

Cat. No.: B1238271

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## Abstract

This application note provides a detailed protocol for the structural identification and characterization of **Aureol**, a naturally occurring coumestan, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, along with a standardized experimental workflow for sample preparation and spectral acquisition. The provided protocols and data are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development for the unambiguous identification of **Aureol**.

## Introduction

**Aureol** is a polycyclic aromatic compound belonging to the coumestan class of flavonoids.[1][2][3] Coumestans are known for their potential biological activities, making their accurate identification crucial for further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5][6] This application note outlines the use of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy for the definitive identification of **Aureol**.

## Data Presentation

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **Aureol**, acquired in DMSO- $\text{d}_6$ . The assignments are based on the standard IUPAC numbering for the coumestan skeleton.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Aureol** (in DMSO- $\text{d}_6$ )

Atom No.	$^{13}\text{C}$ Chemical Shift ( $\delta\text{c}$ ) [ppm]	$^1\text{H}$ Chemical Shift ( $\delta\text{H}$ ) [ppm]	Multiplicity	J (Hz)
1	113.8	6.85	d	2.3
2	158.3	-	-	-
3	98.8	6.34	d	2.3
4	156.4	-	-	-
4a	104.7	-	-	-
6	160.7	-	-	-
6a	112.5	-	-	-
7	122.3	7.82	d	8.6
8	114.9	6.95	dd	8.6, 2.4
9	155.8	-	-	-
10	102.1	6.88	d	2.4
10a	150.1	-	-	-
11a	104.2	-	-	-
11b	154.9	-	-	-

Note: NMR data can be influenced by solvent and concentration. This data is provided as a reference.

## Experimental Protocols

## Sample Preparation

A standardized protocol for sample preparation is critical for obtaining high-quality, reproducible NMR spectra.

Materials:

- **Aureol** sample (5-10 mg for  $^1\text{H}$ , 10-20 mg for  $^{13}\text{C}$ )
- Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), >99.8% D
- High-quality 5 mm NMR tubes
- Glass Pasteur pipettes and bulbs
- Small vials for dissolving the sample
- Kimwipes or filter plugs

Procedure:

- Weigh 5-10 mg of the purified **Aureol** sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of  $\text{DMSO-d}_6$  to the vial.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Place a small, clean filter plug (e.g., a small piece of Kimwipe) into a Pasteur pipette.
- Filter the **Aureol** solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely and label it clearly.

## NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d<sub>6</sub>
- Pulse Sequence: zg30
- Number of Scans (NS): 16
- Acquisition Time (AQ): 4.096 s
- Relaxation Delay (D1): 2.0 s
- Spectral Width (SW): 20 ppm
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition Parameters:**

- Spectrometer Frequency: 100 MHz
- Solvent: DMSO-d<sub>6</sub>
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans (NS): 1024
- Acquisition Time (AQ): 1.36 s
- Relaxation Delay (D1): 2.0 s
- Spectral Width (SW): 240 ppm
- Temperature: 298 K

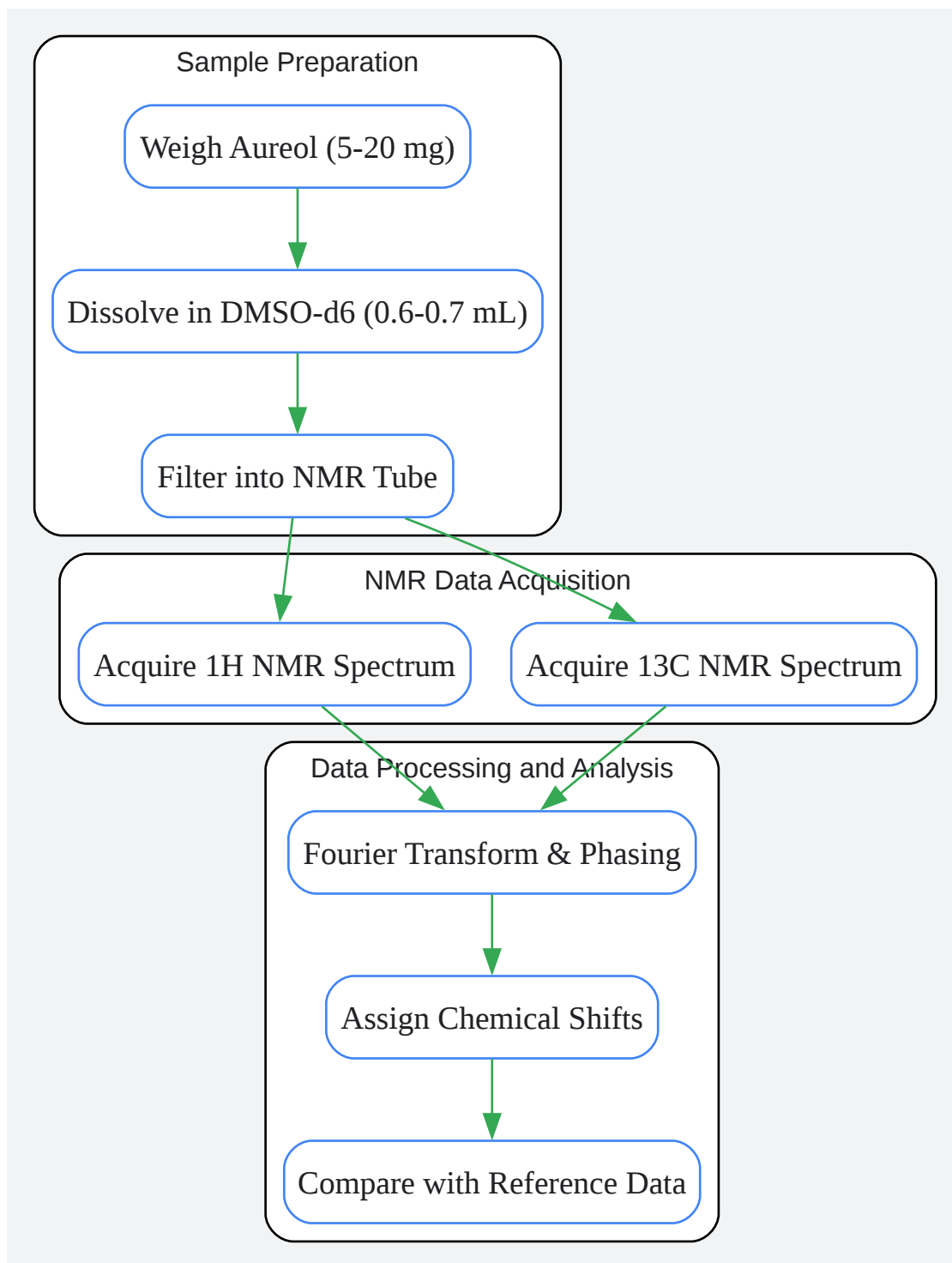
## Mandatory Visualizations

### Aureol Chemical Structure with Atom Numbering

## IUPAC Numbering

1: C  
2: C-OH  
3: C  
4: C-OH  
4a: C  
6: C=O  
6a: C  
7: C  
8: C  
9: C-OH  
10: C  
10a: C  
11a: C  
11b: C

Aureol\_img



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Address: 3281 E Guasti Rd  
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